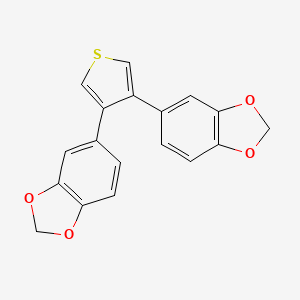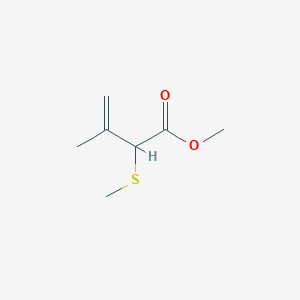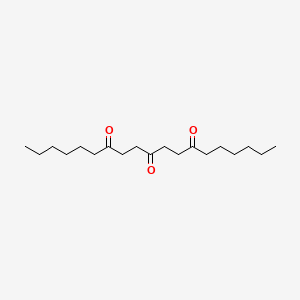
Nonadecane-7,10,13-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonadecane-7,10,13-trione is an organic compound with the molecular formula C19H34O3 It is a triketone, meaning it contains three ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonadecane-7,10,13-trione typically involves the oxidation of nonadecane derivatives. One common method is the oxidation of nonadecane-7,10,13-triol using oxidizing agents such as Jones reagent (chromic acid in acetone) or pyridinium chlorochromate (PCC). The reaction is usually carried out under controlled conditions to ensure the selective formation of the triketone.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using more efficient and cost-effective oxidizing agents. Catalytic oxidation methods using metal catalysts such as palladium or platinum may also be employed to enhance the yield and selectivity of the desired product.
Chemical Reactions Analysis
Types of Reactions
Nonadecane-7,10,13-trione can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the triketone into corresponding alcohols or hydrocarbons.
Substitution: The ketone groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid, PCC, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the ketone groups under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and their derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Nonadecane-7,10,13-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Nonadecane-7,10,13-trione involves its interaction with various molecular targets. The ketone groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Nonadecane: A hydrocarbon with the formula C19H40, lacking the ketone groups.
Nonadecane-7,10-dione: A diketone with two ketone groups at positions 7 and 10.
Nonadecane-7,10,13-triol: A triol with three hydroxyl groups at positions 7, 10, and 13.
Uniqueness
Nonadecane-7,10,13-trione is unique due to its three ketone groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The presence of multiple ketone groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
62619-53-8 |
|---|---|
Molecular Formula |
C19H34O3 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
nonadecane-7,10,13-trione |
InChI |
InChI=1S/C19H34O3/c1-3-5-7-9-11-17(20)13-15-19(22)16-14-18(21)12-10-8-6-4-2/h3-16H2,1-2H3 |
InChI Key |
WIDUOFCTGNWULJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)CCC(=O)CCC(=O)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


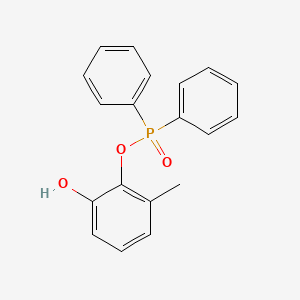
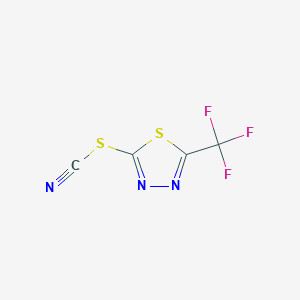
![1-[5-(2,4-Dichlorophenoxy)-2-nitrophenoxy]propan-2-one](/img/structure/B14534593.png)
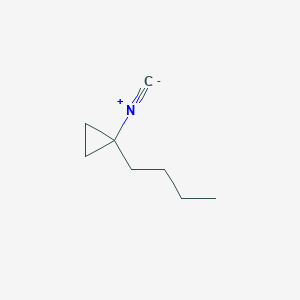
![[3,6-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]methanol](/img/structure/B14534607.png)
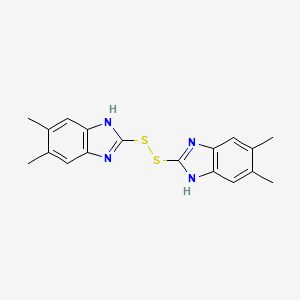
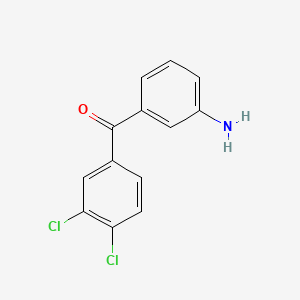
![4-{Formyl[(quinolin-3-yl)methyl]amino}benzoic acid](/img/structure/B14534626.png)
![4,4'-[Methyl(phenylethynyl)silanediyl]bis(morpholine)](/img/structure/B14534631.png)
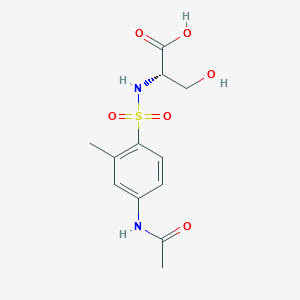
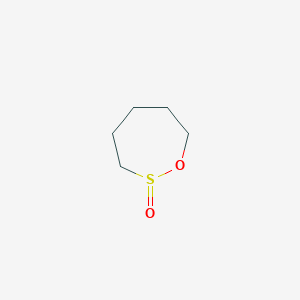
![7-Cyanobicyclo[4.1.0]hepta-2,4-diene-7-carboxylic acid](/img/structure/B14534653.png)
